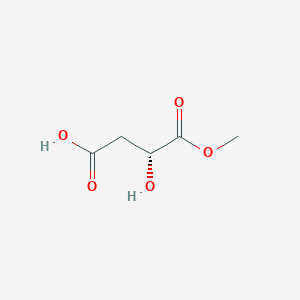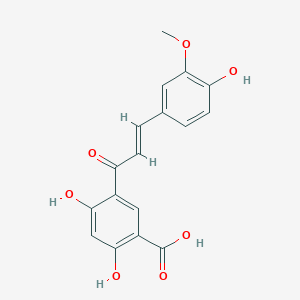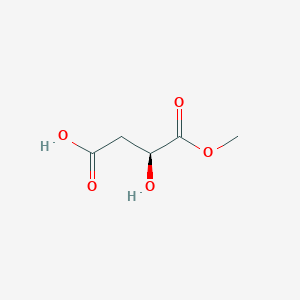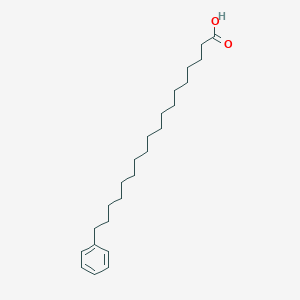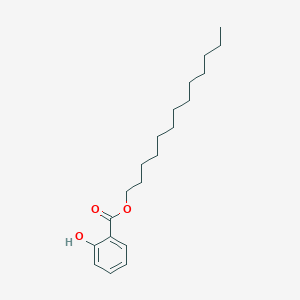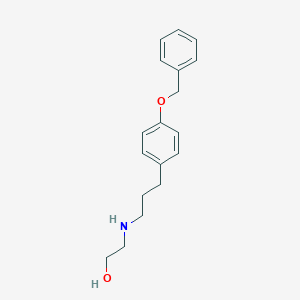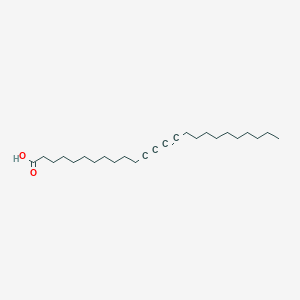
12,14-Pentacosadiynoic acid
Overview
Description
12,14-Pentacosadiynoic acid, also known as PCDA, is a type of polydiacetylene (PDA) that is commonly used in photo-curable polymers . It is an amphiphilic diacetylene that exhibits thermochromic properties, undergoing a unique colorimetric transition from blue to red as the temperature is increased from low to high .
Synthesis Analysis
PCDA can be synthesized through various methods. For instance, it can be combined with a semifluorinated tetracosane to synthesize a mixed monolayer by photopolymerization . Another method involves using oxalyl chloride and dimethylformamide with 6-nitropiperonyl alcohol or 4,5-dimethoxy-2-nitrobenzyl alcohol .Molecular Structure Analysis
The molecular formula of 12,14-Pentacosadiynoic acid is C25H42O2 . Its average mass is 374.600 Da and its monoisotopic mass is 374.318481 Da .Chemical Reactions Analysis
PCDA exhibits reversible thermochromic properties up to 60 °C and its thermochromic properties become irreversible above 60 °C . The electronically excited PCDA relaxes to the ground state via an intermediate state at 20 °C (blue form) but it relaxes directly back to the ground state at 80 °C (red form) .Physical And Chemical Properties Analysis
12,14-Pentacosadiynoic acid has a melting point of 52-54 °C and a boiling point of 522.8±23.0 °C (Predicted) . Its density is 0.930±0.06 g/cm3 (Predicted) .Scientific Research Applications
Polymerization Efficiency and Optical Properties
Ultrathin polymer films based on 10,12-pentacosadiynoic acid can be used to study polymerization efficiency and optical properties of two-dimensional copolymers (Dubas, Arslanov, & Kalinina, 2015).
Chromatic Transformations
Thermochromic changes of 10,12-pentacosadiynoic acid with aromatic compounds are used for chromatic transformations in polydiacetylene (Scoville & Shirley, 2011).
Silver Nanoparticles and Polymerization
This acid can densely adsorb on silver nanoparticles' surface and polymerize to produce blue poly(pentacosa-10,12-diynoic acid) (Alloisio et al., 2015).
Radiation-Processing Dosimetry
In polyvinyl butyral, this monomer has potential applications in radiation-processing dosimetry, useful in the dose range of 3-100 kGy depending on concentration (Soliman, Beshir, & Abdel-Fattah, 2013).
Reversible Thermochromic Changes
The reversible thermochromic change of molecular architecture in self-assembled thin films on Ag surfaces has been studied (Lim et al., 2007).
Thermochromically Reversible in Matrix
Tethering carboxyl groups of poly(10,12-pentacosadiynoic acid) to a poly(vinyl alcohol) matrix makes it thermochromically reversible in the matrix (Guo et al., 2011).
Fluorescent Polydiacetylene Fibers
Photopolymerization of this acid and perfluorotetradecanoic acid produces micrometer-sized, fluorescent polydiacetylene fibers at the air-solid interface (Yeboah et al., 2021).
Molecular Packing and Polymerization Behavior
Studies on molecular packing and polymerization behavior in Langmuir-Blodgett films are significant (Shufang, Hui-lin, & Pingsheng, 1999).
Micropatterning and Transition Mechanism
The photoinduced chromatic transition from blue to red in polydiacetylene is used for micropatterning and studying the transition mechanism (Yuan et al., 2007).
Solvent Detection and Identification
Synthesized diacetylene acids are used in paper-based sensor arrays for solvent detection and identification (Pumtang et al., 2011).
Safety And Hazards
Future Directions
PCDA has been used in various applications due to its unique properties. For instance, it has been used in the fabrication of PDA/PU nanofibers, which exhibited color transition phenomenon by external temperature stimulation above 70 °C . It has also been used in the development of photoreactive cocrystals/salts . Future research could explore more applications of PCDA in different fields.
properties
IUPAC Name |
pentacosa-12,14-diynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h2-10,15-24H2,1H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUBUTPKAGTFAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC#CC#CCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429504 | |
| Record name | 12,14-Pentacosadiynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12,14-Pentacosadiynoic acid | |
CAS RN |
101216-59-5 | |
| Record name | 12,14-Pentacosadiynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine](/img/structure/B27572.png)
![Phenyl [4-(2-formylhydrazinyl)phenyl]carbamate](/img/structure/B27574.png)
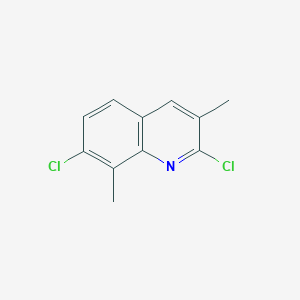

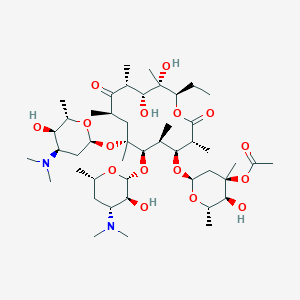
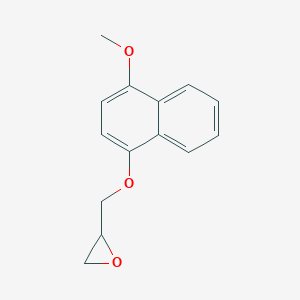
![4-Chloro-2h-benzo[h]chromene-3-carbaldehyde](/img/structure/B27588.png)
